The synthesis of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is described in the context of a broader study focusing on the development of new ATP synthesis inhibitors for Mycobacterium tuberculosis []. While specific details of its synthesis are not provided in the abstract, the study mentions "synthetic studies towards isomeric pyrazolopyrimidines". This suggests that the compound was synthesized through a multi-step process involving the construction of the pyrazolopyrimidine scaffold and subsequent modifications to introduce the desired substituents.
While the specific mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is not directly addressed in the provided abstracts, its potential to act as an ATP synthesis inhibitor in Mycobacterium tuberculosis is mentioned []. This suggests that the compound may interfere with the bacterial energy production pathway by targeting enzymes involved in ATP synthesis. Further research is needed to elucidate the precise molecular target and mechanism of action of this compound.
The primary application explored for 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, based on the provided abstracts, is its potential as an ATP synthesis inhibitor targeting Mycobacterium tuberculosis []. This research aims to develop new therapeutic strategies for combating tuberculosis by disrupting the bacterium's energy production.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2